2,5-Diamino-3-chlorobenzonitrile
Overview
Description
2,5-Diamino-3-chlorobenzonitrile is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzonitrile, featuring amino and chloro substituents on the benzene ring
Mechanism of Action
Target of Action
The primary targets of 2,5-Diamino-3-chlorobenzonitrile are copper-containing amine oxidases and flavoprotein polyamine oxidases . These enzymes play a crucial role in the metabolism of amines and polyamines, which are involved in various physiological processes such as cell growth, differentiation, and apoptosis .
Mode of Action
This compound, being a diamine-based compound, interacts with its targets by inhibiting their enzymatic activity . The compound binds to the active site of the enzymes, preventing them from catalyzing the oxidation of amines and polyamines .
Biochemical Pathways
The inhibition of amine oxidases and polyamine oxidases by this compound affects the metabolism of amines and polyamines . This can lead to changes in the levels of these molecules, which can, in turn, affect various downstream cellular processes such as cell growth and differentiation .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on amine oxidases and polyamine oxidases. By inhibiting these enzymes, the compound can alter the levels of amines and polyamines in cells, potentially affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diamino-3-chlorobenzonitrile can be synthesized through several methods. One common approach involves the reduction of 2-amino-3-chloro-5-nitrobenzonitrile using zinc dust and hydrochloric acid in tetrahydrofuran . The reaction mixture is stirred for two hours, neutralized with saturated aqueous sodium carbonate, and extracted with ethyl acetate to yield the desired product.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic ammoxidation of chlorotoluenes. This method is preferred due to its cost-effectiveness and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diamino-3-chlorobenzonitrile undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogen and hydrazine hydrate in ethanol at elevated temperatures.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Common Reagents and Conditions:
Reduction: Zinc dust and hydrochloric acid in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction: The major product is the corresponding diamine.
Substitution: The major products depend on the nucleophile used, resulting in various substituted benzonitriles.
Scientific Research Applications
2,5-Diamino-3-chlorobenzonitrile has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials with specific properties.
Medicinal Chemistry: It is investigated for its potential use in drug development due to its unique chemical structure.
Comparison with Similar Compounds
- 2,4-Diamino-3-chlorobenzonitrile
- 2,6-Diamino-3-chlorobenzonitrile
- 3,5-Diamino-4-chlorobenzonitrile
Comparison: 2,5-Diamino-3-chlorobenzonitrile is unique due to the specific positioning of its amino and chloro groups, which can influence its reactivity and interactions compared to other similar compounds. This unique structure makes it valuable for specific applications in organic synthesis and material science.
Properties
IUPAC Name |
2,5-diamino-3-chlorobenzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-6-2-5(10)1-4(3-9)7(6)11/h1-2H,10-11H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXWZNVZGPHXSRL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70549835 | |
Record name | 2,5-Diamino-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82997-64-6 | |
Record name | 2,5-Diamino-3-chlorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70549835 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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